molecular formula C9H12OS B14917569 (4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol

(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol

Cat. No.: B14917569
M. Wt: 168.26 g/mol
InChI Key: IWOMVERKKMMLBL-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol is a heterocyclic compound that features a thiophene ring fused with a benzene ring and a methanol group attached to the first carbon of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactions and the use of more robust catalysts to ensure consistent product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused thiophene and benzene rings, along with the methanol group, make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4,5,6,7-tetrahydro-2-benzothiophen-1-ylmethanol

InChI

InChI=1S/C9H12OS/c10-5-9-8-4-2-1-3-7(8)6-11-9/h6,10H,1-5H2

InChI Key

IWOMVERKKMMLBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)CO

Origin of Product

United States

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